3-Hydroxy-1-(3-(2-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one 3-Hydroxy-1-(3-(2-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one
Brand Name: Vulcanchem
CAS No.: 879046-69-2
VCID: VC0368488
InChI: InChI=1S/C22H25NO5/c1-15-8-6-9-17-20(15)23(21(25)22(17,26)14-16(2)24)12-7-13-28-19-11-5-4-10-18(19)27-3/h4-6,8-11,26H,7,12-14H2,1-3H3
SMILES: CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3OC)(CC(=O)C)O
Molecular Formula: C22H25NO5
Molecular Weight: 383.4g/mol

3-Hydroxy-1-(3-(2-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one

CAS No.: 879046-69-2

Main Products

VCID: VC0368488

Molecular Formula: C22H25NO5

Molecular Weight: 383.4g/mol

3-Hydroxy-1-(3-(2-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one - 879046-69-2

CAS No. 879046-69-2
Product Name 3-Hydroxy-1-(3-(2-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one
Molecular Formula C22H25NO5
Molecular Weight 383.4g/mol
IUPAC Name 3-hydroxy-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-3-(2-oxopropyl)indol-2-one
Standard InChI InChI=1S/C22H25NO5/c1-15-8-6-9-17-20(15)23(21(25)22(17,26)14-16(2)24)12-7-13-28-19-11-5-4-10-18(19)27-3/h4-6,8-11,26H,7,12-14H2,1-3H3
Standard InChIKey REGFYSBHIIGYDR-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3OC)(CC(=O)C)O
Canonical SMILES CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3OC)(CC(=O)C)O
PubChem Compound 6499669
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator